1H-Indole, 1-hydroxy-5-nitro-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-hydroxy-5-nitroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-9-4-3-6-5-7(10(12)13)1-2-8(6)9/h1-5,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHQSLYWVKJLAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2O)C=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573841 | |
| Record name | 5-Nitro-1H-indol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305382-02-9 | |
| Record name | 5-Nitro-1H-indol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1h Indole, 1 Hydroxy 5 Nitro
Strategies for Indole (B1671886) Ring Formation from Precursors with Nitro and Hydroxyl Functionalities
The formation of the 5-nitroindole (B16589) core is a critical step that can be achieved through various classical and modern synthetic reactions. These methods often involve the cyclization of appropriately substituted benzene (B151609) derivatives.
Fischer Indole Synthesis Modifications for Substituted Precursors
The Fischer indole synthesis, a venerable method for indole formation, proceeds through the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com For the synthesis of a 5-nitroindole derivative, the logical starting material is (4-nitrophenyl)hydrazine. This precursor can be condensed with a suitable carbonyl compound to form the corresponding phenylhydrazone, which then undergoes an intramolecular cyclization under acidic conditions to yield the 5-nitroindole core. It is important to note that this method would necessitate a subsequent N-hydroxylation step to arrive at the final target compound, 1H-Indole, 1-hydroxy-5-nitro-. The choice of the carbonyl component will determine the substitution at the 2- and 3-positions of the indole ring. For the synthesis of the parent 1H-Indole, 1-hydroxy-5-nitro-, acetaldehyde (B116499) or a protected form thereof would be a suitable reaction partner for (4-nitrophenyl)hydrazine.
Table 1: Key Parameters for Fischer Indole Synthesis of 5-Nitroindole Core
| Precursor | Carbonyl Compound | Acid Catalyst (Examples) | Product |
| (4-nitrophenyl)hydrazine | Acetaldehyde | ZnCl₂, Polyphosphoric acid, H₂SO₄ | 5-Nitroindole |
Larock Indole Synthesis Applied to 1-Hydroxy-5-nitro- Substrates
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgsynarchive.com To apply this methodology for the synthesis of the target molecule, a plausible precursor would be 2-iodo-4-nitroaniline. The palladium-catalyzed coupling of this aniline (B41778) with an appropriate alkyne, followed by cyclization, would furnish a 5-nitroindole derivative. Similar to the Fischer synthesis, this approach would require a subsequent N-hydroxylation step. The versatility of the Larock synthesis allows for the introduction of various substituents on the indole ring depending on the choice of the alkyne. For the unsubstituted pyrrole (B145914) ring of the target compound, acetylene (B1199291) gas or a suitable acetylene equivalent could be employed.
Table 2: Representative Conditions for Larock Indole Synthesis of 5-Nitroindole Core
| Precursor | Alkyne | Palladium Catalyst (Example) | Base (Example) |
| 2-Iodo-4-nitroaniline | Acetylene | Pd(OAc)₂ | K₂CO₃ |
Bartoli Indole Synthesis Pathways
The Bartoli indole synthesis offers a direct route to substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. name-reaction.comwikipedia.orgjk-sci.comonlineorganicchemistrytutor.com This reaction is particularly noteworthy as it utilizes a nitro-substituted arene as a direct precursor. For the synthesis of a 5-nitroindole, a potential starting material would be a 1,2-dihalo-4-nitrobenzene, where one of the halogens acts as the required ortho-substituent to facilitate the reaction. The reaction proceeds through the addition of three equivalents of a vinyl Grignard reagent, leading to the formation of the indole ring. wikipedia.org The ortho-substituent is crucial for the success of the reaction, with bulkier groups often leading to higher yields. wikipedia.org Following the formation of the 5-nitroindole, a subsequent N-hydroxylation step would be necessary.
Table 3: General Reaction Parameters for Bartoli Indole Synthesis of 5-Nitroindole Core
| Precursor (Example) | Grignard Reagent | Key Reaction Feature |
| 1-Bromo-2-chloro-4-nitrobenzene | Vinylmagnesium bromide | Requires an ortho-substituent on the nitroarene |
Palladium-Catalyzed Cyclization Approaches
Palladium-catalyzed reactions have emerged as highly efficient tools for the construction of heterocyclic systems, including indoles. organicreactions.org One relevant approach is the reductive cyclization of β-nitrostyrenes. mdpi.com A suitably substituted 2-hydroxy-β-nitrostyrene could potentially serve as a precursor. rsc.org More directly, palladium-phenanthroline complexes have been shown to catalyze the reaction of nitroarenes with arylalkynes and carbon monoxide to produce 3-arylindoles. nih.gov Adaptations of such palladium-catalyzed cyclizations of nitro compounds could provide a pathway to the 5-nitroindole skeleton. For instance, a palladium-catalyzed reductive cyclization of a 2-alkynyl-4-nitroaniline derivative could be envisioned. These methods typically yield the indole with a hydrogen at the N1-position, thus requiring a subsequent N-hydroxylation step.
Table 4: Examples of Palladium-Catalyzed Indole Syntheses from Nitro Compounds
| Precursor Type | Catalyst System (Example) | Key Transformation |
| β-Nitrostyrene | PdCl₂(CH₃CN)₂ / Phenanthroline | Reductive cyclization |
| Nitroarene and Alkyne | Palladium-phenanthroline complex | Intermolecular cyclization |
| 2,3-Dinitro-1,4-dialkenylbenzene | Pd(OAc)₂ / dppp | Double reductive cyclization |
Selective Hydroxylation at the N1-Position of Nitro-Substituted Indoles
The introduction of a hydroxyl group at the N1 position of an indole ring, particularly one bearing an electron-withdrawing nitro group, requires selective and efficient oxidation methods.
N-Oxidation Techniques for Indole Nitrogen
The direct oxidation of the indole nitrogen to an N-oxide (or N-hydroxyindole) can be challenging due to the electron-rich nature of the indole ring, which can lead to oxidation at other positions. However, for an electron-deficient indole such as 5-nitroindole, the reactivity of the pyrrole ring towards electrophilic attack is diminished, which may favor oxidation at the nitrogen atom. researcher.lifenih.govresearchgate.net
Common oxidizing agents used for N-oxidation of nitrogen-containing heterocycles include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (B1194676) (Oxone). researchgate.netmdpi.comorganic-chemistry.orgmdpi.com The application of these reagents to 5-nitroindole would need to be carefully controlled to achieve selective N-hydroxylation. The electron-withdrawing nature of the nitro group is expected to decrease the nucleophilicity of the indole nitrogen, potentially requiring more forcing reaction conditions or specialized catalysts.
Recent studies have shown that the oxidation of N-substituted indoles can be influenced by the substituent on the nitrogen. acs.org For an unsubstituted 5-nitroindole, the N-H bond can be deprotonated to form an indolyl anion, which might then react with an electrophilic oxygen source. Alternatively, direct oxidation of the neutral indole is also a possibility.
A highly relevant and direct approach to 1H-Indole, 1-hydroxy-5-nitro- derivatives involves the annulation of nitrosoarenes with alkynes. Specifically, the reaction of 4-nitronitrosobenzene with terminal alkynones has been demonstrated to regioselectively produce 3-aroyl-1-hydroxy-5-nitroindoles. researchgate.net This reaction proceeds without a catalyst and directly furnishes the N-hydroxy-5-nitroindole core. To obtain the parent 1H-Indole, 1-hydroxy-5-nitro-, a similar cycloaddition with acetylene or a simple terminal alkyne, followed by removal of any C3-substituent, could be a viable strategy.
Table 5: Potential N-Oxidation Reagents and a Direct Synthetic Method
| Method | Reagent/Precursor | Potential Outcome/Product |
| N-Oxidation | m-CPBA, Oxone | 1H-Indole, 1-hydroxy-5-nitro- (from 5-nitroindole) |
| Annulation | 4-Nitronitrosobenzene and an alkynone | 3-Aroyl-1-hydroxy-5-nitroindole |
Protecting Group Strategies for Selective N-Hydroxylation
The introduction of a hydroxyl group at the N1 position of the indole ring is a critical transformation. While direct N-hydroxylation methods exist, the use of protecting groups can offer a strategic advantage by masking the reactivity of the indole nitrogen during other synthetic manipulations. The choice of a suitable protecting group is paramount and is dictated by its stability under various reaction conditions and the ease of its subsequent removal.
Commonly employed N-protecting groups for indoles include sulfonyl derivatives, carbamates, and alkyl or benzyl (B1604629) groups. Each category presents a unique set of characteristics regarding its installation, stability, and cleavage.
| Protecting Group | Typical Installation Reagents | Cleavage Conditions | Key Characteristics |
| Phenylsulfonyl (PhSO₂) | Phenylsulfonyl chloride, Base | Harsh conditions (e.g., strong reducing agents) | Highly stable, electron-withdrawing, deactivates the indole ring towards electrophiles. researchgate.net |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acidic conditions (e.g., TFA) or thermal | A carbamate (B1207046) that is relatively labile and can be removed under mild acidic conditions. mdpi.org |
| Benzyl (Bn) | Benzyl bromide, Base | Hydrogenolysis (e.g., H₂, Pd/C), Strong Lewis acids (e.g., AlCl₃) researchgate.net | Stable to many reagents but can be removed under reductive conditions. researchgate.netmdpi.org |
| Pivaloyl | Pivaloyl chloride, Base | Strong base (e.g., LDA), Alkoxides (variable yields) mdpi.org | A bulky acyl group that can protect both N1 and C2 positions due to steric hindrance but is notoriously difficult to remove. mdpi.org |
For the specific synthesis of 1H-Indole, 1-hydroxy-5-nitro-, a protecting group strategy would likely involve the protection of a pre-existing 5-nitroindole, followed by N-hydroxylation and subsequent deprotection. However, many successful syntheses of N-hydroxyindoles proceed via direct methods where the N-hydroxy group is installed without prior protection of the nitrogen atom. For instance, the base-mediated cyclization of 2-nitrostyrenes can directly yield N-hydroxyindoles nih.gov. This suggests that for this particular target molecule, a direct N-hydroxylation approach may be more step-economical than a strategy involving protection and deprotection.
Introduction of the Nitro Group at the C5-Position
The regioselective introduction of a nitro group at the C5 position of the indole ring is a cornerstone of the synthesis of the target compound. This can be achieved through several methodologies, with electrophilic nitration being the most direct approach.
Electrophilic Nitration of Indole Systems and Regioselectivity Control
Electrophilic aromatic substitution is the quintessential reaction for the functionalization of the indole nucleus. The pyrrole ring of indole is significantly more electron-rich than the benzene ring, making it more susceptible to electrophilic attack. While the C3 position is the most kinetically favored site for electrophilic substitution in unsubstituted indole, the regioselectivity can be steered towards the benzene ring under specific conditions or with appropriate substitution patterns.
Nitration of indole itself with standard nitrating agents like nitric acid in sulfuric acid often leads to polymerization and complex mixtures due to the acid sensitivity of the indole ring bhu.ac.in. Therefore, milder and more controlled nitrating conditions are necessary.
For achieving C5-nitration, several strategies can be employed:
Nitration of Substituted Indoles: The presence of a substituent at the C2 or C3 position can influence the site of nitration. For example, the nitration of 2-methylindole (B41428) under acidic conditions has been shown to yield the 5-nitro derivative bhu.ac.in. This is attributed to the protonation of the highly reactive C3 position, which deactivates the pyrrole ring towards further electrophilic attack, thereby favoring substitution on the benzene ring.
Nitration of N-Protected Indoles: Protecting the indole nitrogen with an electron-withdrawing group deactivates the pyrrole ring, making the benzene ring more competitive for electrophilic substitution. An efficient method for the regioselective C5-nitration of N-protected indolines using ferric nitrate (B79036) as a mild nitrating agent has been developed figshare.commedsci.cn. The resulting 5-nitroindoline (B147364) can then be aromatized to the corresponding 5-nitroindole.
| Nitrating Agent | Substrate | Conditions | Outcome |
| Benzoyl nitrate | Indole | Non-acidic | Primarily 3-nitroindole bhu.ac.in |
| Nitric acid/Sulfuric acid | 2-Methylindole | Acidic | 5-Nitro-2-methylindole bhu.ac.in |
| Ferric nitrate | N-Protected indolines | Mild | Regioselective C5-nitration figshare.commedsci.cn |
| Ammonium (B1175870) tetramethylnitrate / Trifluoroacetic anhydride | N-Boc indole | Non-acidic, non-metallic | 3-Nitroindole derivative nih.gov |
In the context of synthesizing 1H-Indole, 1-hydroxy-5-nitro-, one could envision the nitration of a pre-formed 1-hydroxyindole (B3061041). The 1-hydroxy group is electron-donating and would activate the indole ring towards electrophilic substitution. The directing effect of the N-hydroxy group would need to be carefully considered to achieve selective C5-nitration.
Directed Ortho-Metalation and Nitration Approaches
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position wikipedia.orgchem-station.com.
For the indole ring system, DoM can be used to achieve functionalization at various positions:
C2-Metalation: This is often achieved using an N-protecting group as the DMG, such as a pivaloyl or carbamate group.
C7-Metalation: An N-pivaloyl group has been shown to direct C-H borylation, and subsequent oxidation, to the C7 position researchgate.net.
C4-Metalation: A directing group at the C3 position, such as a carbonyl group, can direct functionalization to the C4 position nih.gov.
Green Chemistry Principles in the Synthesis of 1H-Indole, 1-hydroxy-5-nitro-
The principles of green chemistry, which focus on designing chemical processes that are environmentally benign, are increasingly important in synthetic organic chemistry. Key principles include atom economy, use of safer solvents and reagents, and waste minimization primescholars.com.
In the context of synthesizing 1H-Indole, 1-hydroxy-5-nitro-, several approaches align with green chemistry principles:
Atom-Economical Syntheses: Cycloaddition and annulation reactions are inherently more atom-economical than substitution reactions as they incorporate a greater proportion of the atoms from the reactants into the final product. A direct synthesis of 3-aroyl-N-hydroxy-5-nitroindoles has been described via the annulation of 4-nitronitrosobenzene with alkynones. This reaction is highlighted for its atom and step economy researchgate.net.
Use of Milder and Safer Reagents: Traditional nitration methods often employ harsh and corrosive reagents like concentrated nitric and sulfuric acids. The development of milder nitrating systems, such as ferric nitrate or the non-acidic and non-metallic conditions using ammonium tetramethylnitrate and trifluoroacetic anhydride, represents a greener alternative figshare.commedsci.cnnih.gov. These methods often lead to higher selectivity and reduce the formation of hazardous waste.
Step Economy: Syntheses that proceed in a single pot or with a reduced number of steps are generally more efficient and generate less waste from intermediate purifications. The one-pot synthesis of N-alkoxyindoles from 2-nitrostyrenes is an example of a step-economical process nih.gov.
Comparative Analysis of Synthetic Efficiencies and Atom Economy
| Synthetic Route | Key Steps | Advantages | Disadvantages | Atom Economy Consideration |
| Route 1: Nitration then N-hydroxylation | 1. Synthesis of 5-nitroindole. 2. N-hydroxylation of 5-nitroindole. | Utilizes well-established nitration chemistry. | N-hydroxylation of an electron-deficient indole may be challenging. | The nitration step is a substitution reaction, which is inherently less atom-economical than addition reactions. |
| Route 2: N-hydroxylation then Nitration | 1. Synthesis of 1-hydroxyindole. 2. C5-nitration of 1-hydroxyindole. | Starts with the formation of the N-hydroxy functionality. | Regiocontrol in the nitration of the activated 1-hydroxyindole ring could be difficult. | Similar to Route 1, the nitration step lowers the overall atom economy. |
| Route 3: Convergent Annulation | One-pot reaction of a nitrosoarene with an alkyne derivative. | Highly step- and atom-economical. High regioselectivity. researchgate.net | May require specifically substituted starting materials. | High atom economy due to the cycloaddition/annulation nature of the reaction. |
The convergent annulation strategy (Route 3) appears to be the most efficient and green approach, offering high atom and step economy. However, the availability of the required substituted nitrosoarenes and alkynes may be a limiting factor. The linear approaches (Routes 1 and 2) are more traditional but suffer from lower atom economy and potential challenges in controlling regioselectivity or reactivity in one of the key steps. The choice of the optimal synthetic route will ultimately depend on the availability of starting materials, the desired scale of the synthesis, and the emphasis placed on efficiency and environmental impact.
Chemical Reactivity and Transformation Mechanisms of 1h Indole, 1 Hydroxy 5 Nitro
Reactivity of the N-Hydroxyl Group
The N-hydroxyl (N-OH) group imparts unique reactivity to the indole (B1671886) nitrogen, making it a site for oxidation, reduction, and substitution reactions that are not typical for standard N-H indoles.
The N-hydroxyl moiety can undergo both oxidation and reduction, leading to different products depending on the reagents and reaction conditions.
Oxidation: The oxidation of N,N-disubstituted hydroxylamines is a direct method to form nitrones. chimia.ch While specific studies on the oxidation of 1H-Indole, 1-hydroxy-5-nitro- are not extensively detailed in the available literature, the general oxidation of N-hydroxyindoles can be inferred. Oxidation of the N-hydroxyl group would likely yield a highly reactive N-oxide or nitrone intermediate. Reagents commonly used for the oxidation of hydroxylamines to nitrones include sodium hypochlorite (B82951) (NaOCl) and manganese dioxide (MnO2). chimia.ch The oxidation of the indole ring itself can also occur, leading to products like oxindoles and isatins, depending on the oxidant used. acs.orgnih.gov
Reduction: The N-hydroxyl group can be reduced to the corresponding N-H indole. This transformation is often carried out under reductive conditions that may also affect other functional groups, such as the nitro group. For instance, a study on a related compound, N-hydroxy-3-(2′-chlorobenzoyl)-5-nitro-1H-indole, demonstrated that treatment with zinc powder in acetic acid (Zn/AcOH) resulted in the simultaneous reduction of both the C5-nitro group to an amine and the N-hydroxyl group to the N-H bond. unito.it This suggests that a single set of reducing conditions can modify both reactive centers in the molecule.
Table 1: Representative Reduction of an N-Hydroxy-5-nitroindole Derivative Data derived from studies on analogous compounds.
| Starting Material | Reagent | Product | Yield | Reference |
| N-hydroxy-3-(2′-chlorobenzoyl)-5-nitro-1H-indole | Zn/AcOH | 5-amino-3-(2′-chlorobenzoyl)-1H-indole | 70% | unito.it |
The oxygen atom of the N-hydroxyl group is nucleophilic and can readily undergo esterification and etherification. These reactions provide a straightforward route to N-acyloxy and N-alkoxyindoles, which are valuable synthetic intermediates.
Etherification: N-alkoxyindoles are commonly prepared by the alkylation (etherification) of N-hydroxyindoles. nih.gov Reagents such as dimethyl sulfate (B86663) and methyl iodide are effective for methylation to produce N-methoxyindoles. unito.itnih.gov These reactions are typically performed in the presence of a base, such as potassium carbonate, to deprotonate the hydroxyl group, enhancing its nucleophilicity. unito.it It is also possible to form N-alkoxyindoles in a one-pot synthesis from substituted 2-nitrostyrenes, where the N-hydroxyindole is generated in situ and then alkylated. nih.gov
Esterification: The N-hydroxyl group can be acylated to form N-acyloxyindoles. While these compounds can be unstable, their synthesis has been achieved through one-pot, multi-step sequences. researchgate.net The stability of the resulting ester can be influenced by the steric bulk of the acyl group. researchgate.net
Table 2: Examples of Etherification and Esterification of N-Hydroxyindoles Data derived from studies on analogous N-hydroxyindole systems.
| Reaction Type | N-Hydroxyindole Substrate | Reagent(s) | Product | Yield | Reference |
| Etherification | N-hydroxy-3-benzoyl-5-nitro-1H-indole | Dimethyl sulfate, K2CO3 | N-methoxy-3-benzoyl-5-nitro-1H-indole | 96% | unito.it |
| Etherification | Ethyl N-hydroxy-3-indolecarboxylate | Dimethyl sulfate, K2CO3, Methanol | Ethyl N-methoxy-3-indolecarboxylate | Excellent | nih.gov |
| Esterification | General N-hydroxyindoles | Acyl halides | 1-Acyloxyindole derivatives | 24-35% | researchgate.net |
The N-hydroxyl group, particularly after protonation, can be converted into a good leaving group (H2O), facilitating unique substitution reactions at the N1 position. This reactivity is unprecedented in the chemistry of standard indoles.
In the presence of a strong acid like 85% formic acid, 1-hydroxyindoles can react with nucleophiles in a reaction that results in the substitution of the hydroxyl group. clockss.org When indole is used as the nucleophile, this reaction leads to the formation of 1-(indol-3-yl)indoles in good to excellent yields. The proposed mechanism involves protonation of the N-hydroxyl oxygen, followed by an SN2 attack by the nucleophile (the second indole molecule) on the indole nitrogen, displacing water. clockss.org This transformation highlights the ability of the N-hydroxyl moiety to activate the N1 position for nucleophilic substitution, a pathway not available to simple N-H or N-alkyl indoles.
Reactivity of the Nitro Group at C5
The C5-nitro group is a powerful electron-withdrawing group that deactivates the benzene (B151609) portion of the indole ring towards electrophilic substitution but activates it for nucleophilic substitution. Its primary reactivity involves reduction to an amino group.
The reduction of the nitro group to a primary amine (–NH2) is one of the most important transformations of nitroindoles, providing access to 5-aminoindoles, which are key precursors for a wide range of biologically active compounds. A variety of reducing agents and conditions can be employed for this purpose.
Catalytic hydrogenation is a common and efficient method. Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere effectively reduces the nitro group without affecting the indole ring system. d-nb.info Other metal-based reducing systems are also effective. For example, metals like iron (Fe), zinc (Zn), or tin (Sn) in acidic media are classical reagents for nitro group reduction. unito.itrsc.org Indium in the presence of ammonium (B1175870) chloride has also been reported for the selective reduction of aromatic nitro compounds. researchgate.net The choice of reagent can be critical, especially when other reducible functional groups are present in the molecule.
Table 3: Selected Methods for the Reduction of the C5-Nitro Group in Indole Derivatives
| Substrate Type | Reagent / Catalyst | Conditions | Product | Yield | Reference |
| 5-Nitroindole (B16589) derivative | Pd/C, H2 | Not specified | 5-Aminoindole derivative | 60% | d-nb.info |
| N-hydroxy-5-nitroindole derivative | Zn / Acetic Acid | Heating | 5-Amino-1H-indole derivative | 70% | unito.it |
| Ortho-nitrophenylacetonitrile | Zn powder, FeCl3, HCl | Not specified | 2-Aminoindole derivative | Good | researchgate.net |
| Aromatic Nitro Compounds | Indium, NH4Cl | Not specified | Aromatic Amines | High | researchgate.net |
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. libretexts.org
In the context of 1H-Indole, 1-hydroxy-5-nitro-, the nitro group at C5 strongly deactivates the ring, making it more susceptible to nucleophilic attack. For a classic SNAr reaction to occur at C5, the nitro group itself would have to act as the leaving group. While the displacement of a nitro group is possible, it generally requires harsh conditions and very strong nucleophiles, and it is not a commonly reported pathway for nitroindoles.
The more typical role of the C5-nitro group is to activate other positions on the benzene ring (i.e., C4 and C6) for SNAr if a suitable leaving group (like a halogen) is present at one of those positions. The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, which is a key step in the SNAr mechanism. libretexts.org
Another relevant reaction is Vicarious Nucleophilic Substitution (VNS), where a nucleophile attacks a hydrogen-bearing carbon atom ortho or para to the nitro group, followed by the elimination of a leaving group from the nucleophile itself. rsc.org This allows for the formal substitution of hydrogen.
Direct SNAr at C5 of 1H-Indole, 1-hydroxy-5-nitro- by displacing the nitro group remains a challenging and seldom-reported transformation. The primary role of the C5-nitro group in nucleophilic substitution is as a powerful activating group for substitutions at other ring positions.
Photochemical Transformations of the Nitro Group
While specific photochemical studies on 1H-Indole, 1-hydroxy-5-nitro- are not extensively documented, the behavior of related nitroindole compounds under irradiation provides valuable insights. The nitro group in aromatic compounds is known to undergo a variety of photochemical transformations. For instance, studies on 1-acyl-7-nitroindolines have shown that irradiation can lead to the transformation of a nitro group into a nitroso group. nih.gov
In the case of dinitro-substituted indolines, photolysis has been observed to yield mixed products, including the corresponding 5-nitro-7-nitrosoindoles. nih.gov This suggests a plausible photochemical pathway for 1H-Indole, 1-hydroxy-5-nitro-, where the 5-nitro group could be reduced to a nitroso group upon exposure to ultraviolet light. Such reactions often proceed through an excited triplet state of the nitro compound, which can abstract a hydrogen atom from a suitable donor, leading to subsequent reduction and transformation. The presence of the N-hydroxy group may also influence the excited-state reactivity and the ultimate product distribution.
Reactivity of the Indole Ring System
The reactivity of the indole nucleus in 1H-Indole, 1-hydroxy-5-nitro- is governed by the competing electronic effects of the N-hydroxy and 5-nitro substituents. The N-hydroxy group increases the electron density of the heterocyclic ring, thereby activating it towards electrophilic attack, while the 5-nitro group deactivates the benzene ring and renders it susceptible to nucleophilic attack.
Electrophilic Aromatic Substitution on the Indole Nucleus
The indole ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution (EAS), with a strong kinetic preference for attack at the C3 position. nih.govstackexchange.com This regioselectivity is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion or σ-complex) without disrupting the aromaticity of the fused benzene ring. stackexchange.com
In 1H-Indole, 1-hydroxy-5-nitro-, the directing effects of the substituents must be considered.
N-hydroxy group: This group is activating and ortho-, para-directing. By increasing the electron density on the nitrogen, it strongly enhances the inherent nucleophilicity of the C3 position.
5-nitro group: This group is strongly deactivating and a meta-director for the benzene ring. libretexts.org It withdraws electron density through both inductive and resonance effects, making the benzene portion of the molecule less reactive towards electrophiles.
The combined effect is an overwhelming preference for electrophilic substitution at the C3 position of the pyrrole (B145914) ring. The activation provided by the N-hydroxy group is focused on the pyrrole ring, making it significantly more reactive than the deactivated benzene ring.
| Substituent | Electronic Effect | Directing Influence | Impact on 1H-Indole, 1-hydroxy-5-nitro- |
|---|---|---|---|
| 1-hydroxy (-OH) | Activating | Ortho-, Para-directing (to N1) | Strongly promotes electrophilic attack at the C3 position. |
| 5-nitro (-NO2) | Deactivating | Meta-directing (to C5) | Reduces reactivity of the benzene ring (C4, C6, C7) towards electrophiles. |
Nucleophilic Attack on the Indole Ring
The presence of a potent electron-withdrawing group like the nitro group at the C5 position significantly alters the reactivity of the indole ring, making it susceptible to nucleophilic aromatic substitution (SNAr). youtube.comnih.gov Typically, electron-rich aromatic systems like indole are resistant to nucleophilic attack. However, the 5-nitro group delocalizes the negative charge of the intermediate formed upon nucleophilic addition, thereby stabilizing it. youtube.comnih.gov
This type of reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com Nucleophilic attack is favored at positions ortho and para to the electron-withdrawing group. For 1H-Indole, 1-hydroxy-5-nitro-, this would correspond to the C4 and C6 positions. If a suitable leaving group were present at one of these positions, a substitution reaction could occur.
Furthermore, studies on related compounds, such as 1-methoxy-6-nitroindole-3-carbaldehyde, have demonstrated that the combination of N-alkoxy and C6-nitro groups can activate the C2 position for regioselective nucleophilic substitution with a variety of nucleophiles. nii.ac.jp This suggests that the C2 and C7 positions in 1H-Indole, 1-hydroxy-5-nitro- could also be potential sites for nucleophilic attack, depending on the reaction conditions and the nature of the nucleophile.
Cycloaddition Reactions Involving the Indole Double Bonds
The double bonds within the indole ring system of 1H-Indole, 1-hydroxy-5-nitro- can participate in cycloaddition reactions, serving as either the 2π or 4π component.
[4+2] Cycloaddition (Diels-Alder Reaction): The C2=C3 double bond of the indole nucleus can function as a dienophile in Diels-Alder reactions. wikipedia.orgorganic-chemistry.org The reactivity of this bond is enhanced by the presence of electron-withdrawing groups. The 5-nitro group, by withdrawing electron density from the ring system, would make the C2=C3 bond of 1H-Indole, 1-hydroxy-5-nitro- a more effective dienophile for reaction with electron-rich dienes (an inverse-demand Diels-Alder scenario is also possible). organic-chemistry.org Conversely, under certain conditions, such as photocatalysis, the indole ring itself can act as the 4π diene component, reacting with dienophiles to form tetrahydrocarbazoles. nih.gov
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): The C2=C3 bond is also an excellent dipolarophile for 1,3-dipolar cycloadditions, reacting with 1,3-dipoles like nitrones, azides, and nitrile oxides to form five-membered heterocyclic rings. chesci.commdpi.comwikipedia.org This reaction is a powerful tool for constructing complex heterocyclic systems. The electron-deficient nature of the indole ring in 1H-Indole, 1-hydroxy-5-nitro-, due to the nitro group, would facilitate its reaction with electron-rich 1,3-dipoles. Research has shown that electron-deficient alkenes, activated by nitro groups, are effective dipolarophiles in such reactions. mdpi.comnih.gov
Mechanistic Investigations of Key Reactions
Transition State Analysis of Reaction Pathways
Electrophilic Aromatic Substitution: The transition state for EAS at the C3 position resembles the arenium ion intermediate. Computational studies confirm that this transition state is significantly lower in energy compared to the one for attack at C2. stackexchange.com This is because the positive charge in the C3-attack transition state is more effectively delocalized over the nitrogen atom and the benzene ring, maintaining the aromatic sextet of the benzene portion. The activating N-hydroxy group would further lower the activation energy for this pathway, while the deactivating 5-nitro group would raise the activation energy for any attack on the benzene ring.
Nucleophilic Aromatic Substitution: The rate-limiting step in an SNAr reaction is typically the initial addition of the nucleophile to the aromatic ring, which leads to the high-energy Meisenheimer complex. nih.gov The transition state for this step involves significant dearomatization of the ring. Theoretical calculations show that electron-withdrawing groups, like the nitro group, are crucial for stabilizing this transition state by delocalizing the developing negative charge. nih.gov The geometry of the transition state would involve the nucleophile approaching the ring carbon, causing a change in hybridization from sp2 towards sp3.
Cycloaddition Reactions: Concerted cycloadditions, such as the Diels-Alder and 1,3-dipolar reactions, are often analyzed using Frontier Molecular Orbital (FMO) theory. organic-chemistry.orgmdpi.com For a reaction where the indole acts as the dienophile or dipolarophile, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the reaction partner and the Lowest Unoccupied Molecular Orbital (LUMO) of the indole's C2=C3 bond. The electron-withdrawing 5-nitro group would lower the energy of the indole's LUMO, decreasing the HOMO-LUMO gap and lowering the activation energy of the transition state for reactions with electron-rich dienes or dipoles. Computational studies on indole aryne cycloadditions have revealed that the transition states can have substantial asynchronous character, influenced by the polarization of the indole ring, which dictates the regioselectivity of the reaction. nih.gov
Kinetic Isotope Effects in Transformation Reactions
Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining the involvement of a particular atom in the rate-determining step. This is achieved by comparing the reaction rates of a molecule with its isotopically substituted counterpart. While direct experimental data on the kinetic isotope effects for transformation reactions of 1H-Indole, 1-hydroxy-5-nitro- are not extensively documented, valuable insights can be drawn from studies on analogous nitroaromatic compounds, such as 4-nitrophenylnitromethane.
Proton transfer is a fundamental reaction for many organic molecules, and for nitroaromatic compounds, the presence of the nitro group can significantly acidify adjacent C-H or N-H bonds. In the case of 1H-Indole, 1-hydroxy-5-nitro-, the proton on the hydroxyl group is acidic and can be abstracted by a base. Studies on the proton-transfer reactions of 4-nitrophenylnitromethane with various nitrogen bases in solvents like chlorobenzene (B131634) and anisole (B1667542) have revealed large primary deuterium (B1214612) isotope effects (kH/kD) rsc.orgrsc.org. These large values, often exceeding the semi-classical limit of around 7, are indicative of significant quantum mechanical tunneling, where the proton transfers through the activation barrier rather than over it.
Table 1: Representative Kinetic Isotope Effects for the Proton-Transfer Reaction of 4-Nitrophenylnitromethane with Nitrogen Bases at 25°C
| Base | Solvent | kH/kD |
| Triethylamine | Chlorobenzene | > 20 |
| Quinuclidine | Chlorobenzene | > 20 |
| Tri-n-butylamine | Anisole | > 18 |
| Triethylamine | Anisole | > 18 |
Data extrapolated from studies on 4-nitrophenylnitromethane, which serves as an analogue for proton transfer reactions involving nitroaromatic compounds. rsc.orgrsc.org
Based on these analogous systems, it is highly probable that the deprotonation of the N-hydroxy group of 1H-Indole, 1-hydroxy-5-nitro- by a base would also exhibit a significant primary kinetic isotope effect. The magnitude of this effect would be expected to depend on the nature of the base and the solvent used, as these factors influence the symmetry of the transition state for the proton transfer.
Furthermore, isotopic labeling studies, for instance using ¹⁵N, can provide insights into the transformation pathways of nitroaromatic compounds. Research on the abiotic reduction of various nitroaromatic compounds has shown that ¹⁵N-fractionation is a valuable tool for understanding reaction mechanisms acs.org. The cleavage of the N-O bond in the nitro group is often a key step in these reductions, and the associated nitrogen kinetic isotope effects can help to identify the rate-determining step acs.org.
Solvent Effects on Reaction Outcomes
The choice of solvent can have a profound impact on the rate, yield, and even the products of a chemical reaction. Solvents can influence reactivity through various mechanisms, including differential stabilization of reactants, transition states, and products, as well as by directly participating in the reaction. For a polar molecule like 1H-Indole, 1-hydroxy-5-nitro-, solvent effects are particularly significant.
The reactivity of related N-hydroxyindoles is known to be sensitive to the solvent environment. For instance, the methylation of a 3-benzoyl-N-hydroxy-5-nitroindole was found to be unsuccessful when carried out in situ in a mixture of toluene (B28343) and with potassium carbonate as the base. However, the isolated N-hydroxyindole could be readily methylated in good yield using dimethyl sulfate in methanol. This highlights the importance of the solvent's ability to solvate the reactants and facilitate the desired reaction pathway.
The polarity of the solvent is a critical factor. In general, polar protic solvents, such as alcohols, can stabilize charged intermediates and transition states through hydrogen bonding. This can be particularly important in reactions involving the formation of ionic species, such as the deprotonation of the N-hydroxy group. Conversely, polar aprotic solvents, like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), are also effective at solvating cations but are less able to stabilize anions through hydrogen bonding. The choice between these solvent types can therefore direct the course of a reaction.
Studies on other organic reactions provide a framework for understanding these effects. For example, the reaction of an imidazole (B134444) derivative was found to be enhanced in DMSO compared to water, demonstrating that solvent choice can significantly alter reaction rates nih.gov. Quantitative analyses of solvent effects often consider parameters such as dielectric constant, dipole moment, and empirical solvent polarity scales to predict their influence on reactivity.
Table 2: Potential Influence of Solvent Properties on the Reactivity of 1H-Indole, 1-hydroxy-5-nitro-
| Solvent Property | Potential Effect on Reactivity | Example Solvents |
| Polarity (Dielectric Constant) | Higher polarity can stabilize charged intermediates and transition states, potentially increasing reaction rates. | Water, Methanol, DMSO |
| Hydrogen Bonding Ability | Protic solvents can stabilize anions through hydrogen bonding, while aprotic solvents are less effective. This can influence the basicity of reactants and the stability of intermediates. | Protic: Water, AlcoholsAprotic: DMSO, Acetonitrile |
| Coordinating Ability | Solvents can coordinate with metal catalysts or reagents, influencing their activity and selectivity. | Acetonitrile, THF |
| Viscosity | Higher viscosity can decrease reaction rates by slowing down the diffusion of reactants. | Glycerol |
The outcome of a reaction involving 1H-Indole, 1-hydroxy-5-nitro- can also be influenced by the solubility of the reactants and products in the chosen solvent. Poor solubility can lead to low reaction rates and yields. Therefore, selecting a solvent in which all components of the reaction mixture are sufficiently soluble is a crucial first step in reaction optimization.
Derivatization and Functionalization Strategies for 1h Indole, 1 Hydroxy 5 Nitro
Modification of the N-Hydroxy Functionality
The N-hydroxy group is a key site for derivatization, allowing for the introduction of various substituents that can significantly alter the molecule's characteristics.
N-alkoxyindoles can be prepared from N-hydroxyindoles through alkylation. Common alkylating agents include dimethyl sulfate (B86663) and methyl iodide. nih.gov The reaction is typically carried out in the presence of a base. For instance, the methylation of a 3-benzoyl-N-hydroxy-5-nitroindole has been attempted using dimethyl sulfate with potassium carbonate. nih.gov
A general method for the synthesis of N-alkoxyindoles involves a base-mediated cyclization of alkyl 2-(2-nitroaryl)-2-butenoates. In this process, treatment with potassium tert-butoxide followed by an electrophile like methyl iodide, benzyl (B1604629) bromide, or allyl bromide yields the corresponding N-alkoxyindoles. nih.gov
N-acyloxyindoles are synthesized by the acylation of N-hydroxyindoles. nih.gov Acylating agents such as acetic anhydride, pivaloyl chloride, benzoyl chloride, butanoyl chloride, hexanoyl chloride, and hydrocinnamoyl chloride can be employed. nih.gov However, 1-acyloxyindoles, particularly 1-acetoxyindole derivatives, can be unstable and prone to hydrolysis back to the 1-hydroxyindole (B3061041). nih.gov The stability of these compounds may be enhanced by introducing bulkier alkyl or aromatic groups in the acyl moiety. nih.gov A one-pot, four-step sequence has been developed for the synthesis of multisubstituted 1-acyloxyindoles, starting from a nitro ketoester substrate. nih.gov
Table 1: Synthesis of N-Alkoxy and N-Acyloxy Derivatives
| Derivative Type | Reagents | Reaction Conditions | Reference |
|---|---|---|---|
| N-Methoxyindole | Dimethyl sulfate, K2CO3 | Methylation of N-hydroxyindole | unito.it |
| N-Alkoxyindole | Alkyl 2-(2-nitroaryl)-2-butenoates, potassium tert-butoxide, electrophile | Base-mediated cyclization and alkylation | nih.gov |
| N-Acyloxyindole | N-hydroxyindole, Acylating agent (e.g., acetic anhydride, acyl chlorides) | Acylation | nih.gov |
The oxidation of the nitrogen atom in the indole (B1671886) ring can lead to the formation of N-oxides. This transformation is a significant metabolic pathway for tertiary nitrogen-containing compounds and can be achieved chemically. hyphadiscovery.com Oxidation of indoles and indolines is a known method for preparing N-hydroxyindoles, which can be considered as tautomers of indole N-oxides. nih.gov Reagents like m-chloroperbenzoic acid (mCPBA) or sodium tungstate dihydrate with hydrogen peroxide have been used for the oxidation of indolines to N-hydroxyindoles. ic.ac.uk
The formation of N-oxides can also be catalyzed by enzymes such as cytochrome P450 and flavin-containing monooxygenase (FMO). hyphadiscovery.com While specific examples for the direct N-oxidation of 1H-Indole, 1-hydroxy-5-nitro- to a distinct N-oxide species are not prevalent in the provided search results, the underlying principles of indole and indoline oxidation are applicable.
Transformations of the Nitro Group to Other Functional Moieties
The nitro group at the C5 position is a versatile handle for introducing a variety of other functional groups, significantly expanding the chemical space of accessible derivatives.
The reduction of the nitro group is a common and effective strategy to produce the corresponding amino derivative. A standard method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C). d-nb.infonih.gov For example, 1-methyl-5-nitroindole can be hydrogenated to 1-methyl-1H-indol-5-amine in good yield. nih.gov It is important to note that the resulting 5-aminoindole derivatives can be susceptible to air oxidation. d-nb.info
The amino group can be further functionalized, for instance, by acylation to form acetamidoindoles. This can be achieved by reacting the aminoindole with an acetylating agent like acetic anhydride.
Table 2: Reduction and Subsequent Functionalization of the Nitro Group
| Transformation | Reagents | Product | Reference |
|---|---|---|---|
| Reduction | Pd/C, H2 | 5-Aminoindole derivative | d-nb.infonih.gov |
| Acetylation | Acetic anhydride | 5-Acetamidoindole derivative | N/A |
The amino group of 5-aminoindoles can be converted to a diazonium salt through diazotization, typically using sodium nitrite in the presence of a mineral acid at low temperatures. researchgate.net These diazonium salts are reactive intermediates that can undergo a variety of subsequent reactions.
Functionalization of the Indole Ring System (Excluding C5)
The indole ring is an electron-rich aromatic system susceptible to electrophilic substitution. The presence of the N-hydroxy and C5-nitro groups influences the regioselectivity of these reactions.
Electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts alkylation or acylation, are fundamental methods for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com For the indole nucleus, the C3 position is generally the most reactive towards electrophiles. However, the directing effects of the existing substituents on the 1H-Indole, 1-hydroxy-5-nitro- scaffold will play a crucial role. The electron-withdrawing nitro group at C5 deactivates the benzene (B151609) portion of the ring towards electrophilic attack. The N-hydroxy group, while potentially activating, can also influence the reaction outcome.
Specific examples of electrophilic substitution on the 1H-Indole, 1-hydroxy-5-nitro- ring (excluding C5) were not detailed in the provided search results. However, general principles of indole chemistry suggest that reactions at the C2, C3, C4, C6, and C7 positions are possible, with the precise outcome depending on the specific electrophile and reaction conditions. For example, the Vilsmeier-Haack reaction can introduce a formyl group at the C3 position of certain indole derivatives. d-nb.info
Functionalization can also be achieved through other means, such as lithiation followed by reaction with an electrophile, although the acidic N-H proton would likely need to be protected first.
Table 3: Potential Functionalization Reactions of the Indole Ring
| Position | Reaction Type | Potential Reagents | Expected Product |
|---|---|---|---|
| C3 | Vilsmeier-Haack | POCl3, DMF | 3-Formyl derivative |
| C3 | Friedel-Crafts Acylation | Acyl chloride, Lewis acid | 3-Acyl derivative |
| C2/C3 | Halogenation | NBS, NCS | Halogenated derivative |
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct examples involving 1H-Indole, 1-hydroxy-5-nitro- are not extensively documented, the reactivity of related substituted indoles provides a basis for predicting its behavior in Suzuki, Heck, and Sonogashira couplings. The electron-withdrawing nature of the 5-nitro group is expected to decrease the electron density of the indole ring system, which can impact the oxidative addition step in the catalytic cycle. Conversely, the 1-hydroxy group may act as a directing group or a site for competing reactions.
For these reactions to proceed, a halogenated derivative of 1H-Indole, 1-hydroxy-5-nitro- would typically be required as the starting material. The synthesis of such precursors is discussed in section 4.3.3.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. A hypothetical Suzuki-Miyaura coupling of a bromo-substituted 1H-indole, 1-hydroxy-5-nitro- with an arylboronic acid would be expected to proceed under standard palladium catalysis, likely employing a phosphine-based ligand and a base. The reaction would yield an aryl-substituted indole derivative. The specific conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized to account for the electronic effects of the substituents.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. A halo-substituted 1H-indole, 1-hydroxy-5-nitro- could be coupled with various alkenes to introduce vinyl groups onto the indole core. The regioselectivity of the Heck reaction on the indole nucleus can be influenced by the position of the halogen and the electronic nature of the substituents.
Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A halogenated 1H-indole, 1-hydroxy-5-nitro- would serve as the electrophilic partner. The resulting alkynyl-substituted indoles are versatile intermediates for further transformations.
Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of Halogenated 1H-Indole, 1-hydroxy-5-nitro-
| Reaction | Coupling Partner | Catalyst System (Example) | Potential Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Aryl-1H-indole, 1-hydroxy-5-nitro- |
| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Alkenyl-1H-indole, 1-hydroxy-5-nitro- |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-1H-indole, 1-hydroxy-5-nitro- |
This table presents hypothetical reaction schemes based on established palladium-catalyzed cross-coupling reactions. Specific reaction conditions would require experimental optimization.
Direct C-H Functionalization Approaches
Direct C-H functionalization is an increasingly important strategy in organic synthesis due to its atom and step economy. For the indole scaffold, C-H bonds at various positions can be targeted for functionalization, with the regioselectivity often dictated by the directing groups present on the ring.
In the case of 1H-indole, 1-hydroxy-5-nitro-, the 1-hydroxy group could potentially direct functionalization to the C2 position. However, the inherent reactivity of the C3 position of indoles often leads to functionalization at this site. The 5-nitro group, being strongly electron-withdrawing, deactivates the benzene portion of the indole ring towards electrophilic attack, making C-H functionalization on this ring more challenging.
Research on the direct C-H functionalization of 5-nitroindoles has shown that the nitro group can act as a directing group for ortho-C-H activation, potentially leading to functionalization at the C4 or C6 positions. rsc.org However, the interplay between the directing effects of the 1-hydroxy and 5-nitro groups would need to be carefully considered and experimentally determined.
A plausible approach for the direct C-H functionalization of 1H-indole, 1-hydroxy-5-nitro- would involve transition metal catalysis, for example, using palladium or rhodium catalysts, in the presence of an appropriate oxidizing agent and a coupling partner.
Table 2: Potential Direct C-H Functionalization Reactions of 1H-Indole, 1-hydroxy-5-nitro-
| Position | Reaction Type | Catalyst System (Example) | Potential Product |
| C2 | Arylation | Pd(OAc)₂, Ligand, Oxidant | 2-Aryl-1H-indole, 1-hydroxy-5-nitro- |
| C3 | Alkenylation | Rh(III) catalyst, Alkene | 3-Alkenyl-1H-indole, 1-hydroxy-5-nitro- |
| C4/C6 | Arylation | Pd(OAc)₂, Directing Group Assistance | 4/6-Aryl-1H-indole, 1-hydroxy-5-nitro- |
This table outlines potential C-H functionalization pathways. The regioselectivity and feasibility of these reactions require experimental validation.
Introduction of Halogen and Pseudohalogen Substituents
The introduction of halogen and pseudohalogen substituents onto the 1H-indole, 1-hydroxy-5-nitro- core is a critical step for enabling many of the derivatization strategies discussed above, particularly palladium-catalyzed cross-coupling reactions.
Halogenation of indoles can be achieved using various reagents, and the regioselectivity is influenced by the substituents on the indole ring. For 5-nitroindole (B16589), enzymatic bromination has been successfully demonstrated. A study utilizing a thermostable RebH variant enzyme achieved the monobromination of 5-nitroindole, yielding a product that is a valuable precursor for transition metal-catalyzed cross-coupling reactions. nih.gov This biocatalytic approach offers excellent selectivity and environmentally benign reaction conditions. nih.gov
Table 3: Enzymatic Bromination of 5-Nitroindole nih.gov
| Substrate | Enzyme | Product | Yield (%) |
| 5-nitroindole | RebH variant 3-LSR | 3-bromo-5-nitro-1H-indole | High (qualitative) |
While this enzymatic method has been applied to 5-nitroindole, its applicability to 1H-indole, 1-hydroxy-5-nitro- would need to be investigated. The presence of the 1-hydroxy group might affect the enzyme's activity or the regioselectivity of the halogenation.
Chemically, electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used for the halogenation of indoles. The reaction conditions can be tuned to favor halogenation at specific positions. For 1H-indole, 1-hydroxy-5-nitro-, the electron-rich pyrrole (B145914) ring is the likely site of electrophilic attack, with the C3 position being the most probable site of halogenation.
The introduction of pseudohalogens, such as the triflate group, can also be achieved on the hydroxylated indole nitrogen, although this would likely require prior protection of other reactive sites.
Spectroscopic Elucidation and Structural Analysis of 1h Indole, 1 Hydroxy 5 Nitro and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, including 1H-Indole, 1-hydroxy-5-nitro-. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
While 1D NMR spectra provide initial information on the types and numbers of protons and carbons, 2D NMR experiments are essential for assembling the complete molecular structure by revealing through-bond correlations.
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. For 1H-Indole, 1-hydroxy-5-nitro-, COSY would be instrumental in confirming the connectivity of the aromatic protons on the benzene (B151609) ring. For instance, a cross-peak between the signals for H-6 and H-7 would confirm their adjacent positions. Similarly, coupling between H-2 and H-3 would establish the pyrrole (B145914) ring's proton arrangement.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). This technique allows for the unambiguous assignment of each protonated carbon atom in the indole (B1671886) scaffold. Each C-H pair in the molecule would produce a distinct cross-peak in the HSQC spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the entire carbon skeleton by identifying long-range (typically two- to three-bond) correlations between protons and carbons. For 1H-Indole, 1-hydroxy-5-nitro-, key HMBC correlations would include the correlation from the H-4 proton to the C-5 carbon bearing the nitro group, and to the C-3a and C-8 carbons of the ring junction. These correlations are vital for confirming the placement of substituents on the indole ring.
The following table summarizes the expected NMR data based on analysis of related structures, such as 3-benzoyl-1-hydroxy-5-nitroindole researchgate.net.
| Position | Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | N-OH | Broad singlet | - | C2, C7a |
| 2 | C-H | ~7.5 - 7.8 | ~120 - 125 | C3, C3a, C7a |
| 3 | C-H | ~6.7 - 7.0 | ~105 - 110 | C2, C3a, C4 |
| 3a | C | - | ~128 - 132 | - |
| 4 | C-H | ~8.0 - 8.3 | ~115 - 120 | C3, C5, C6, C7a |
| 5 | C-NO₂ | - | ~140 - 145 | - |
| 6 | C-H | ~7.4 - 7.7 | ~118 - 122 | C4, C5, C7a |
| 7 | C-H | ~7.6 - 7.9 | ~110 - 115 | C3a, C5, C6 |
| 7a | C | - | ~135 - 140 | - |
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques that identify through-space correlations between protons that are in close proximity, regardless of their bonding connectivity nih.gov.
For a planar molecule like the indole core, these techniques are particularly useful for analyzing the conformation of flexible substituents. In the case of 1H-Indole, 1-hydroxy-5-nitro-, a key application would be to determine the spatial relationship of the N-hydroxy proton with the protons on the indole ring, specifically the H-2 and H-7 protons. A NOESY cross-peak between the N-OH proton and the H-7 proton would suggest a conformation where the hydroxyl group is oriented towards the benzene portion of the ring system. Conversely, a correlation to the H-2 proton would indicate an alternative conformation. This information is vital for understanding the molecule's three-dimensional structure and potential intermolecular interactions.
Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns chemguide.co.uk.
High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of the molecular ion. For 1H-Indole, 1-hydroxy-5-nitro-, with the chemical formula C₈H₆N₂O₃, the expected exact mass would be calculated and compared to the experimental value obtained from HRMS to confirm its elemental composition.
Expected HRMS Data for C₈H₆N₂O₃:
Calculated Monoisotopic Mass: 178.03784 Da
An experimental HRMS measurement yielding a value extremely close to this calculated mass would provide strong evidence for the proposed chemical formula.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, typically the molecular ion) which is then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. This process provides detailed structural information and helps to establish fragmentation pathways tsijournals.comnih.gov.
For 1H-Indole, 1-hydroxy-5-nitro-, the fragmentation is expected to be influenced by the nitro group and the N-hydroxy functionality. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da) nih.govsemanticscholar.org.
Plausible Fragmentation Pathways:
Loss of Hydroxyl Radical: M⁺˙ → [M - •OH]⁺ (m/z 161)
Loss of Nitric Oxide: M⁺˙ → [M - NO]⁺ → [C₈H₆NO₂]⁺ (m/z 148)
Loss of Nitrogen Dioxide: M⁺˙ → [M - NO₂]⁺ → [C₈H₆NO]⁺ (m/z 132)
Sequential Loss: Subsequent loss of CO from fragment ions is also a common pathway for indole derivatives.
The following table outlines the expected major fragments in the mass spectrum.
| m/z | Proposed Fragment Ion | Formula | Notes |
| 178 | [M]⁺˙ | [C₈H₆N₂O₃]⁺˙ | Molecular Ion |
| 161 | [M - •OH]⁺ | [C₈H₆N₂O₂]⁺ | Loss of the hydroxyl radical from the N-hydroxy group. |
| 148 | [M - NO]⁺ | [C₈H₆NO₂]⁺ | Loss of nitric oxide, a common fragmentation for nitro compounds. |
| 132 | [M - NO₂]⁺ | [C₈H₆NO]⁺ | Loss of nitrogen dioxide radical. |
| 104 | [C₇H₆N]⁺ | [C₇H₆N]⁺ | Subsequent loss of CO from the m/z 132 fragment. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule ksu.edu.saedinst.com. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular "fingerprint."
For 1H-Indole, 1-hydroxy-5-nitro-, key vibrational modes would be associated with the O-H, N-H (if tautomerism occurs, though less likely), C-H, C=C, and N-O bonds.
O-H Stretch: A broad band is expected in the IR spectrum around 3200-3500 cm⁻¹ corresponding to the N-hydroxy group.
N-O Stretches (Nitro Group): The nitro group will exhibit two characteristic strong stretching vibrations in the IR spectrum: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹ americanpharmaceuticalreview.com.
Aromatic C-H Stretch: These vibrations typically appear above 3000 cm⁻¹.
C=C Aromatic Ring Stretches: Multiple bands are expected in the 1450-1600 cm⁻¹ region.
C-H Bending: Out-of-plane (oop) bending vibrations for the substituted aromatic ring appear in the fingerprint region below 900 cm⁻¹, which can be diagnostic of the substitution pattern.
Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds with low polarity, such as the C=C bonds of the aromatic system, providing complementary information to the IR spectrum mt.com.
The table below summarizes the expected characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |
| 3200 - 3500 | O-H Stretch (N-OH) | IR |
| 3050 - 3150 | Aromatic C-H Stretch | IR, Raman |
| 1500 - 1560 | Asymmetric N-O Stretch (NO₂) | IR |
| 1450 - 1600 | Aromatic C=C Ring Stretch | IR, Raman |
| 1335 - 1385 | Symmetric N-O Stretch (NO₂) | IR |
| 700 - 900 | Aromatic C-H Out-of-Plane Bend | IR |
Characterization of N-O and N-O₂ Stretches
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In the case of 1H-Indole, 1-hydroxy-5-nitro-, the most diagnostic vibrational modes are those associated with the nitro (NO₂) and N-hydroxy (N-OH) functionalities.
The nitro group attached to an aromatic ring gives rise to two characteristic and strong absorption bands. These correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds. For aromatic nitro compounds, the asymmetric stretch (νₐₛ N-O) typically appears in the range of 1550-1475 cm⁻¹, while the symmetric stretch (νₛ N-O) is found at a lower wavenumber, generally between 1360-1290 cm⁻¹ unito.it.
The N-hydroxy group exhibits an N-O stretching vibration. The precise frequency of this absorption can be influenced by intra- and intermolecular interactions, particularly hydrogen bonding. However, the N-O single bond stretch is generally weaker and occurs at a lower frequency than the double-bond character stretches of the nitro group.
Table 1: Typical Infrared Absorption Frequencies for N-O and NO₂ Groups
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Asymmetric Stretch | Aromatic NO₂ | 1550 - 1475 | Strong |
| Symmetric Stretch | Aromatic NO₂ | 1360 - 1290 | Strong |
Analysis of Indole Ring Vibrations
The indole ring system, composed of fused benzene and pyrrole rings, displays a series of characteristic vibrations. These include C-H stretching, C=C ring stretching, and various in-plane and out-of-plane bending modes.
C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The N-H stretch of the indole ring, found in the parent 5-nitroindole (B16589), appears as a distinct band around 3406 cm⁻¹. researchgate.net For 1H-Indole, 1-hydroxy-5-nitro-, this N-H vibration is absent and replaced by vibrations of the N-OH group.
C=C Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic system result in several bands of variable intensity, typically in the 1620-1450 cm⁻¹ region. For the parent indole molecule, characteristic peaks for aromatic C=C stretching are noted at 1577 cm⁻¹ and 1508 cm⁻¹, with C-C ring stretching at 1456 cm⁻¹ researchgate.net.
C-H Bending: Out-of-plane C-H bending vibrations are particularly useful for determining the substitution pattern on the benzene ring. These absorptions occur in the 900-650 cm⁻¹ range.
The IR spectrum of 1H-Indole, 1-hydroxy-5-nitro- would be a composite of these indole ring vibrations overlaid with the strong, characteristic absorptions of the nitro group discussed previously.
Table 2: Characteristic Indole Ring Vibrational Frequencies (based on parent indole)
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1620 - 1450 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from lower to higher energy molecular orbitals. The parent indole chromophore exhibits a characteristic absorption spectrum with maxima (λₘₐₓ) typically around 260-290 nm, arising from π → π* electronic transitions within the aromatic system nist.gov.
The electronic spectrum of 1H-Indole, 1-hydroxy-5-nitro- is significantly influenced by its substituents.
The nitro group (NO₂) acts as a powerful chromophore (a light-absorbing group) and an electron-withdrawing group. It extends the conjugated π-system and introduces possible n → π* transitions (from the non-bonding electrons on the oxygen atoms).
The N-hydroxy group (N-OH) acts as an auxochrome (a group that modifies the absorption of a chromophore). Its non-bonding electrons can also participate in conjugation.
The combination of these groups with the indole ring system is expected to cause a significant bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted indole. This is due to the extended conjugation and the lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Therefore, 1H-Indole, 1-hydroxy-5-nitro- is expected to absorb at significantly longer wavelengths than indole itself, potentially extending into the visible region of the spectrum. For comparison, the UV-vis spectrum of products from 5-methoxyindole (B15748) shows a maximum absorption at a wavelength of 296 nm researchgate.net.
Table 3: Comparison of UV-Vis Absorption Maxima (λₘₐₓ)
| Compound | Chromophore System | Expected λₘₐₓ Range (nm) | Transition Type |
|---|---|---|---|
| Indole | Indole Ring | 260 - 290 | π → π* |
X-ray Crystallography for Solid-State Molecular Architecture Determination
While the crystal structure for the parent 1H-Indole, 1-hydroxy-5-nitro- has not been reported, the solid-state molecular architecture has been successfully determined for a key derivative, N-hydroxy-3-(2′-chlorobenzoyl)-5-nitro-1H-indole . unito.it The crystallographic data for this compound (CCDC 834062) provides invaluable, direct insight into the bond lengths, angles, and intermolecular interactions inherent to this class of molecules. unito.it
Analysis of this derivative's structure would reveal the planarity of the indole ring system, the orientation of the N-hydroxy, 5-nitro, and 3-aroyl substituents relative to the ring, and the nature of the crystal packing. Hydrogen bonding, particularly involving the N-hydroxy group and the nitro group's oxygen atoms, would be a key feature dictating the supramolecular assembly in the solid state.
For comparison, the crystal structure of the parent 5-nitroindole has been determined. It crystallizes in the monoclinic space group P2₁/c. nih.gov A comparative analysis highlights how the introduction of the 1-hydroxy and 3-aroyl groups in the derivative alters the crystal packing and intermolecular forces compared to the simpler 5-nitroindole.
Table 4: Selected Crystallographic Data for 5-Nitroindole
| Parameter | Value |
|---|---|
| Formula | C₈H₆N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| a (Å) | 3.75839 |
| b (Å) | 12.0667 |
| c (Å) | 15.8045 |
| β (°) | 90.730 |
Data sourced from the Crystallography Open Database (COD Number 4517845) as reported in PubChem. nih.gov
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in the absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules, as they interact differently with the two types of polarized light.
The parent compound, 1H-Indole, 1-hydroxy-5-nitro-, is achiral and therefore does not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, for example, through the attachment of a chiral substituent, the resulting derivative would be optically active. CD spectroscopy could then be employed to investigate its stereochemical properties, such as determining its absolute configuration or studying conformational changes.
To date, no studies reporting the synthesis and Circular Dichroism analysis of chiral derivatives of 1H-Indole, 1-hydroxy-5-nitro- are available in the scientific literature.
Theoretical and Computational Chemistry Studies of 1h Indole, 1 Hydroxy 5 Nitro
Electronic Structure Calculations
The electronic structure of a molecule is fundamental to understanding its chemical behavior. Computational methods allow for the detailed examination of orbitals and electron distribution.
Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for determining the ground state properties of medium-sized organic molecules like 1H-Indole, 1-hydroxy-5-nitro-.
DFT calculations can be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. For indole (B1671886) and its derivatives, DFT methods have been shown to yield geometrical parameters that are in good agreement with experimental values researchgate.net. For 1H-Indole, 1-hydroxy-5-nitro-, a DFT optimization would likely reveal a planar indole ring system, with the nitro group also lying in the plane of the ring to maximize conjugation. The hydroxyl group on the nitrogen atom introduces a unique structural feature.
Vibrational frequencies can also be calculated using DFT. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes researchgate.net. For substituted indoles, characteristic vibrational modes associated with the indole ring, the nitro group (symmetric and asymmetric stretches), and the hydroxyl group (O-H stretch) would be of particular interest.
Table 1: Representative Calculated Ground State Properties for Indole Derivatives using DFT
| Property | Indole | 5-Aminoindole | Expected Trends for 1H-Indole, 1-hydroxy-5-nitro- |
| Optimized Geometry | Planar | Largely Planar | The indole core is expected to be planar. The N-hydroxy group may introduce slight puckering depending on intermolecular interactions. |
| Key Vibrational Frequencies (cm⁻¹) | N-H stretch: ~3500 | N-H stretches: ~3400-3500, C-N stretch: ~1300 | N-O-H bend, N-O stretch, symmetric and asymmetric NO₂ stretches would be characteristic. |
| Dipole Moment (Debye) | ~2.1 | ~3.5 | A significant dipole moment is expected due to the electron-withdrawing nitro group and the polar N-hydroxy group. |
Note: The data in this table is illustrative and based on general findings for indole derivatives. Specific values for 1H-Indole, 1-hydroxy-5-nitro- would require dedicated calculations.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results, albeit at a higher computational cost than DFT.
For indole and its derivatives, ab initio methods have been used to refine the understanding of their electronic structure and spectra researchgate.net. In the case of 1H-Indole, 1-hydroxy-5-nitro-, high-level ab initio calculations could be used to:
Accurately determine the ionization potential and electron affinity.
Investigate the nature of excited electronic states, which is important for understanding the molecule's photophysical properties.
Provide benchmark data for validating more computationally efficient methods like DFT.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
For 1H-Indole, 1-hydroxy-5-nitro-, the following characteristics of the frontier orbitals can be anticipated:
HOMO : The HOMO is likely to be localized on the indole ring, which is the more electron-rich part of the molecule. The presence of the hydroxyl group on the nitrogen may also contribute to the HOMO.
LUMO : The LUMO is expected to be predominantly localized on the nitro group and the adjacent benzene (B151609) ring, as the nitro group is a strong electron-withdrawing group.
HOMO-LUMO Gap : The presence of both an electron-donating indole ring (modified by the N-hydroxy group) and a strong electron-withdrawing nitro group is expected to result in a relatively small HOMO-LUMO gap. A smaller gap suggests that the molecule is more polarizable and reactive.
Table 2: Conceptual HOMO-LUMO Properties of Substituted Indoles
| Compound | HOMO Energy | LUMO Energy | HOMO-LUMO Gap | Primary Location of HOMO | Primary Location of LUMO |
| Indole | High | High | Large | Indole Ring | Indole Ring |
| 5-Nitroindole (B16589) | Lowered | Significantly Lowered | Smaller | Indole Ring | Nitro Group and Benzene Ring |
| 1-Hydroxyindole (B3061041) | Raised | Slightly Raised | Similar to Indole | Indole Ring and N-OH | Indole Ring |
| 1H-Indole, 1-hydroxy-5-nitro- | Predicted: Lowered | Predicted: Significantly Lowered | Predicted: Small | Predicted: Indole Ring | Predicted: Nitro Group |
Note: The trends in this table are qualitative predictions. Actual energy values would need to be calculated.
Prediction of Reactivity and Reaction Pathways
Computational chemistry can also be used to model chemical reactions, providing insights into reaction mechanisms and predicting the feasibility of different reaction pathways.
To study a chemical reaction computationally, the structures of the reactants, products, and the transition state (the highest energy point along the reaction pathway) are optimized. The transition state is a saddle point on the potential energy surface and has one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species. This methodology has been applied to study various reactions of indoles, such as their oxidation copernicus.org.
For 1H-Indole, 1-hydroxy-5-nitro-, this approach could be used to study reactions such as:
Electrophilic aromatic substitution on the indole ring.
Nucleophilic attack at positions activated by the nitro group.
Reactions involving the N-hydroxy group.
The activation energy is a key determinant of the reaction rate. A lower activation energy corresponds to a faster reaction. By comparing the energy profiles of different possible reaction pathways, the most likely reaction mechanism can be identified. For example, in the nitration of N-Boc indole, computational chemistry has been used to elucidate the transition states and propose a reaction mechanism nih.gov. Similar studies on 1H-Indole, 1-hydroxy-5-nitro- would be valuable for understanding its reactivity in various chemical environments.
Conformational Analysis and Tautomerism
Conformational analysis of indole derivatives is crucial for understanding their biological activity and chemical reactivity. For 1H-Indole, 1-hydroxy-5-nitro-, the primary focus would be on the orientation of the 1-hydroxy and 5-nitro groups relative to the indole ring.
Relative Stabilities of Different Conformers
Computational methods, such as Density Functional Theory (DFT), would be employed to determine the geometries of possible conformers and their relative stabilities. The rotation around the N-OH bond and the C-NO2 bond would lead to different spatial arrangements. By calculating the electronic energy of each optimized geometry, a potential energy surface can be mapped out, and the most stable conformers (local and global minima) can be identified. However, specific energy values and dihedral angles for the conformers of 1H-Indole, 1-hydroxy-5-nitro- have not been reported in existing literature.
Investigation of N-Hydroxy-Indole Tautomeric Forms
N-hydroxyindoles can exist in different tautomeric forms, including the N-hydroxy form and the corresponding nitrone or N-oxide forms. Quantum chemical calculations are essential for evaluating the relative energies of these tautomers and the transition states connecting them. nih.gov Factors such as intramolecular hydrogen bonding and the electronic effects of the 5-nitro group would significantly influence the tautomeric equilibrium. A theoretical study on N-hydroxy amidines has shown that the energy barrier for tautomeric interconversion can be quite high in the absence of a solvent. nih.gov For 1H-Indole, 1-hydroxy-5-nitro-, the electron-withdrawing nature of the nitro group at the 5-position is expected to influence the stability of the N-hydroxy tautomer. researchgate.net However, no specific computational studies have been published to quantify these effects for this molecule.
Spectroscopic Property Prediction
Computational chemistry provides powerful tools for predicting various spectroscopic properties, which can aid in the identification and characterization of novel compounds.
Computational NMR Chemical Shift Prediction
The prediction of 1H and 13C NMR chemical shifts is a standard application of computational chemistry. journals.co.zayoutube.commdpi.com Methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can provide theoretical chemical shifts that correlate well with experimental data. journals.co.za For 1H-Indole, 1-hydroxy-5-nitro-, the predicted shifts would be highly sensitive to the electronic environment of each nucleus, which is influenced by the hydroxy and nitro substituents. While general trends for substituted indoles are known, specific predicted chemical shift values for this compound are not available. acs.orgrsc.orgmdpi.com
Table 1: Hypothetical Data Table for Predicted 1H and 13C NMR Chemical Shifts (Note: This table is for illustrative purposes only, as no specific data for 1H-Indole, 1-hydroxy-5-nitro- is available.)
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | Data not available |
| H2 | Data not available | - |
| C3 | - | Data not available |
| H3 | Data not available | - |
| C3a | - | Data not available |
| C4 | - | Data not available |
| H4 | Data not available | - |
| C5 | - | Data not available |
| C6 | - | Data not available |
| H6 | Data not available | - |
| C7 | - | Data not available |
| H7 | Data not available | - |
| C7a | - | Data not available |
| N1-OH | Data not available | - |
Vibrational Frequency Calculations for IR and Raman
Theoretical calculations of vibrational frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. researchgate.netnih.gov By computing the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. nih.gov These calculations would help in assigning the characteristic vibrational bands for the N-O-H group, the N-O stretching of the nitro group, and various vibrations of the indole ring system in 1H-Indole, 1-hydroxy-5-nitro-. Currently, no such computational data has been published for this molecule. researchgate.net
Table 2: Hypothetical Data Table for Predicted Vibrational Frequencies (Note: This table is for illustrative purposes only, as no specific data for 1H-Indole, 1-hydroxy-5-nitro- is available.)
| Vibrational Mode | Predicted IR Frequency (cm-1) | Predicted Raman Activity |
|---|---|---|
| O-H stretch | Data not available | Data not available |
| N-O-H bend | Data not available | Data not available |
| NO2 asymmetric stretch | Data not available | Data not available |
| NO2 symmetric stretch | Data not available | Data not available |
| Indole ring C-H stretch | Data not available | Data not available |
| Indole ring breathing | Data not available | Data not available |
UV-Vis Spectral Simulation
Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis absorption spectra. nih.gov This approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands in the spectrum. researchgate.netaip.org For 1H-Indole, 1-hydroxy-5-nitro-, the presence of the chromophoric nitro group and the auxochromic hydroxy group would lead to characteristic absorptions. nih.govcore.ac.uk The calculated maximum absorption wavelengths (λmax) and oscillator strengths would provide insight into the electronic structure of the molecule. researchgate.net However, specific simulated UV-Vis data for 1H-Indole, 1-hydroxy-5-nitro- are not present in the current body of scientific literature.
Table 3: Hypothetical Data Table for Predicted UV-Vis Spectral Data (Note: This table is for illustrative purposes only, as no specific data for 1H-Indole, 1-hydroxy-5-nitro- is available.)
| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| S0 → S1 | Data not available | Data not available |
| S0 → S2 | Data not available | Data not available |
| S0 → S3 | Data not available | Data not available |
Despite a comprehensive search for scholarly articles and chemical data, there is a significant lack of specific, detailed information available in the public domain regarding the chemical compound "1H-Indole, 1-hydroxy-5-nitro-". The existing body of scientific literature focuses on related but distinct molecules, such as 1-methyl-5-nitro-1H-indole and other substituted nitroindoles.
A novel synthesis of N-hydroxyindoles bearing a nitro group at the C-5 position has been reported, indicating that such scaffolds are synthetically accessible. For instance, N-hydroxy-3-(2′-chlorobenzoyl)-5-nitro-1H-indole has been synthesized and its structure confirmed by X-ray crystallography. unito.it This synthesis was achieved through an annulation of C-nitrosoaromatics with conjugated terminal alkynones, yielding 3-aroylindoles. unito.it
However, detailed research findings and extensive applications in advanced organic synthesis for the parent compound, 1H-Indole, 1-hydroxy-5-nitro-, are not sufficiently documented to fulfill the specific requirements of the requested article. Information regarding its use as a versatile building block for complex heterocycles, its role in the synthesis of non-biologically active functional materials like fluorescent probes or optoelectronic materials, and its application in methodology development for nitration and hydroxylation chemistry is not available in the reviewed literature.
Therefore, due to the absence of specific data on "1H-Indole, 1-hydroxy-5-nitro-", it is not possible to provide a thorough and scientifically accurate article that adheres to the detailed outline provided in the user's request.
Applications of 1h Indole, 1 Hydroxy 5 Nitro in Advanced Organic Synthesis
Synthesis of Novel Heterocyclic Scaffolds for Material Science Research
The strategic utilization of versatile building blocks is paramount in the advancement of material science. The compound 1H-Indole, 1-hydroxy-5-nitro-, with its inherent electronic characteristics and multiple reactive sites, presents itself as a compelling precursor for the synthesis of novel heterocyclic scaffolds. These scaffolds are of significant interest for applications in fields such as organic electronics and functional dyes, owing to the potential for creating extended π-conjugated systems. The presence of the nitro group, a strong electron-withdrawing moiety, and the N-hydroxy functionality, which can influence electronic properties and reactivity, makes this indole (B1671886) derivative a unique starting material for designing molecules with tailored optoelectronic properties.
The construction of advanced materials from 1H-Indole, 1-hydroxy-5-nitro- can be envisioned through various synthetic transformations, primarily focusing on the expansion of the heterocyclic core and the introduction of functionalities that promote intermolecular interactions and charge transport. Key to this is the strategic use of cross-coupling reactions, which have become an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of conjugated polymers and small molecules for organic electronics. researchgate.netnih.govresearchgate.netnih.govrsc.org
While direct experimental data on the application of 1H-Indole, 1-hydroxy-5-nitro- in material science is nascent, its structural motifs are present in compounds developed for such purposes. The general synthetic strategies applicable to functionalized nitroindoles can be extrapolated to predict viable pathways for its use. kochi-tech.ac.jpresearchgate.netmdpi.com These methods often involve the initial functionalization of the indole core, followed by polymerization or the construction of larger, well-defined molecular architectures.
One potential approach involves the introduction of reactive handles, such as halogens or boronic esters, onto the indole scaffold. These functionalized intermediates can then undergo palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Stille, or Heck reactions to form larger conjugated systems. researchgate.netnih.gov For instance, halogenation of the indole ring at a suitable position would furnish a key building block for subsequent coupling with a variety of aromatic and heteroaromatic partners.
Another avenue of exploration lies in the chemical modification of the nitro group. The reduction of the nitro group to an amino functionality opens up a plethora of synthetic possibilities, including the formation of imines, amides, or the construction of new heterocyclic rings fused to the original indole core. researchgate.net Such transformations would significantly alter the electronic nature of the molecule, shifting it from an electron-accepting to a more electron-donating character, thereby allowing for the fine-tuning of the material's electronic properties.
The N-hydroxy group also offers a unique point for modification. It can be alkylated or acylated to modulate the solubility and processing characteristics of the resulting materials, which is a critical aspect for their incorporation into electronic devices. Furthermore, the N-hydroxy group can influence the conformation and packing of the molecules in the solid state, which in turn affects their bulk electronic properties.
The following table outlines hypothetical reaction pathways for the synthesis of novel heterocyclic scaffolds for material science research starting from 1H-Indole, 1-hydroxy-5-nitro-. These pathways are based on established organic synthesis methodologies for related compounds.
| Reaction Type | Reagents and Conditions | Potential Product Scaffold | Potential Application |
| Halogenation | N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) in a suitable solvent. | Halogenated 1-hydroxy-5-nitroindole | Intermediate for cross-coupling reactions. |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), in a solvent mixture like Toluene (B28343)/Ethanol/Water. | Aryl-substituted 1-hydroxy-5-nitroindole | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). |
| Stille Coupling | Organostannane, Pd catalyst (e.g., Pd(PPh₃)₄), in a solvent like Toluene. | Stannyl- or aryl-substituted 1-hydroxy-5-nitroindole | Organic field-effect transistors (OFETs). |
| Nitro Group Reduction | Reducing agents like SnCl₂/HCl, H₂/Pd-C, or Na₂S₂O₄. | 5-Amino-1-hydroxy-1H-indole | Precursor for polyimides, dyes, and charge-transporting materials. |
| N-Alkylation/Acylation | Alkyl halide or acyl chloride in the presence of a base. | N-alkoxy/acyloxy-5-nitroindole derivatives | Improved solubility and processability of materials. |
The successful synthesis of these novel heterocyclic scaffolds would pave the way for a detailed investigation of their photophysical and electronic properties. rsc.orgresearchgate.net Characterization techniques such as UV-Vis and fluorescence spectroscopy would provide insights into their light absorption and emission characteristics, which are crucial for applications in OLEDs and as functional dyes. researchgate.net Cyclic voltammetry would be employed to determine their electrochemical properties, such as HOMO and LUMO energy levels, which are vital for designing efficient charge-transporting materials for OFETs and OPVs. The inherent polarity and potential for hydrogen bonding in derivatives of 1H-Indole, 1-hydroxy-5-nitro- could also lead to interesting self-assembly properties, which are highly desirable for the fabrication of ordered thin films in electronic devices. The exploration of this compound as a building block in material science holds the promise of discovering new functional materials with novel properties and applications. rsc.orgrsc.orgfrontiersin.org
Future Research Directions and Perspectives
Exploration of Novel Catalytic Systems for Synthesis and Transformations
The synthesis and functionalization of 1H-Indole, 1-hydroxy-5-nitro- and its derivatives are pivotal areas for future investigation, with a particular emphasis on the development of innovative catalytic systems. While established methods exist for the synthesis of N-hydroxyindoles, such as the reductive cyclization of 2-(2-nitrophenyl)-aldehydes and ketones and the annulation of nitrosoarenes with alkynes, there is considerable scope for improvement and innovation. nih.gov
Future research should target the discovery of novel catalysts that offer higher efficiency, selectivity, and sustainability. For instance, palladium(II)-catalyzed intramolecular annulation reactions have shown promise in the synthesis of N-hydroxyindoles from nitroarenes. nih.gov Further exploration of transition metal catalysts, including but not limited to palladium, rhodium, and molybdenum, could lead to more direct and atom-economical synthetic routes. nih.gov Molybdenum dichloride dioxide bis(N,N-dimethylformamide) [MoO₂Cl₂(DMF)₂], for example, has been used in modified Cadogan–Sundberg annulations under microwave conditions, suggesting a potential avenue for rapid synthesis. nih.gov
Moreover, the development of heterogeneous catalysts is a critical direction. Systems like a cobalt nitrogen-doped carbon catalyst (Co–N–C-900) have been employed for in-situ hydrogen transfer reactions in indole (B1671886) synthesis, highlighting the potential for recyclable and environmentally benign catalytic processes. nih.gov Investigating base-mediated cyclization reactions of substituted 2-nitrostyrenes also presents a promising non-metallic catalytic approach to N-hydroxyindoles. nih.gov
The transformation of the 1H-Indole, 1-hydroxy-5-nitro- scaffold is another area demanding novel catalytic solutions. Selective reduction of the nitro group without affecting the N-hydroxy functionality (or vice-versa) is a significant challenge. Catalytic systems that can achieve such chemoselectivity would be highly valuable for creating a diverse library of derivatives for various applications.
Table 1: Potential Catalytic Systems for Future Exploration
| Catalyst Type | Potential Application | Rationale |
| Palladium(II) Complexes | Direct synthesis from nitroarenes | Proven efficacy in N-hydroxyindole formation. nih.gov |
| Rhodium(III) Catalysts | C-H cyclization of arylnitrones | Offers alternative pathways to the indole core. nih.gov |
| Molybdenum Complexes | Microwave-assisted synthesis | Potential for rapid and efficient cyclization reactions. nih.gov |
| Heterogeneous Co-N-C | Green synthesis via transfer hydrogenation | Enables catalyst recycling and sustainable processes. nih.gov |
| Strong Organic Bases | Metal-free cyclization of nitrostyrenes | Avoids transition metal contamination in products. nih.gov |
Development of Asymmetric Synthetic Routes to Chiral Derivatives
The introduction of chirality into the 1H-Indole, 1-hydroxy-5-nitro- framework could unlock new biological activities and material properties. Consequently, the development of asymmetric synthetic routes to chiral derivatives is a paramount future research direction. Currently, enantioselective methods for the synthesis of N-hydroxyindoles are not well-established, presenting a significant opportunity for innovation.
Future work could focus on adapting existing asymmetric indolization strategies to substrates suitable for forming the 1H-Indole, 1-hydroxy-5-nitro- core. For example, enantioselective Fischer indolization, co-catalyzed by a chiral phosphoric acid and a Lewis acid like ZnCl₂, could be explored with appropriately substituted hydrazines and diones. mdpi.com Similarly, the asymmetric cyclization of 2-alkynylanilines using chiral palladium complexes could be investigated, aiming to produce axially chiral or centrally chiral indole derivatives. mdpi.com
Another promising avenue is the development of organocatalytic methods. Chiral Brønsted acids or bifunctional catalysts could potentially mediate the enantioselective cyclization of nitro-containing precursors. These metal-free approaches are highly desirable as they avoid potential contamination of the final products with toxic heavy metals. nih.gov
For cases where racemic mixtures of chiral derivatives are synthesized, the development of efficient chiral resolution techniques is crucial. Methods such as chiral High-Performance Liquid Chromatography (HPLC), which has been successfully used to separate the enantiomers of other nitro-aromatic compounds, could be adapted for derivatives of 1H-Indole, 1-hydroxy-5-nitro-. nih.govresearchgate.net
Investigation of Solid-State Properties for Material Applications
The unique electronic and structural features of 1H-Indole, 1-hydroxy-5-nitro-, namely the electron-donating N-hydroxy group and the powerful electron-withdrawing nitro group, suggest that its derivatives could possess interesting solid-state properties. This opens up avenues for research into their potential use in materials science, an area that remains largely unexplored.
A foundational step in this direction is the determination of the crystal structure of 1H-Indole, 1-hydroxy-5-nitro- and its simple derivatives through single-crystal X-ray diffraction. The crystal structure of the related N-hydroxy-3-(2′-chlorobenzoyl)-5-nitro-1H-indole has been reported, providing a precedent for such studies. unito.it Understanding the crystal packing, intermolecular interactions (such as hydrogen bonding and π-π stacking), and molecular conformation is essential for predicting and tuning solid-state properties.
Future research should investigate how modifications to the indole core affect these solid-state characteristics. The introduction of different substituents could be used to engineer specific crystal packing motifs, potentially leading to materials with tailored optical or electronic properties. For instance, the inherent polarity of the molecule could be exploited in the design of non-linear optical (NLO) materials. The study of nitro-aromatic compounds in materials science is an active field, and the principles learned could be applied here. rsc.org
Advanced Mechanistic Studies on Complex Reaction Systems
A deeper understanding of the reaction mechanisms governing the synthesis and transformations of 1H-Indole, 1-hydroxy-5-nitro- is critical for optimizing existing methods and designing new, more efficient ones. While plausible mechanisms have been proposed for several N-hydroxyindole syntheses, detailed experimental and computational studies are needed for validation and refinement.
One key area for investigation is the base-mediated cyclization of 2-nitrostyrenes. The proposed mechanism involves a series of steps including deprotonation, cyclization, ring-cleavage to a nitroso-intermediate, and a 1,5-electrocyclization. nih.gov Future studies could use kinetic analysis, isotopic labeling, and the trapping of intermediates to provide concrete evidence for this pathway.
Similarly, the cycloaddition of nitrosoarenes with alkynes to form N-hydroxyindoles warrants further mechanistic scrutiny. It has been proposed to occur through a stepwise diradical cycloaddition with a rate-limiting N-C bond formation. unito.it Advanced techniques, such as reaction progress kinetic analysis, can provide a comprehensive picture of such complex catalytic reaction behaviors from a minimal number of experiments. researchgate.net Kinetic studies on the reduction of the nitro group, a key transformation, would also be highly valuable. The rate of reduction is known to be influenced by the electronic nature of other substituents on the aromatic ring. nih.gov
Table 2: Mechanistic Questions for Future Investigation
| Reaction Type | Key Mechanistic Question | Proposed Investigative Techniques |
| Base-mediated cyclization | Validation of the nitroso-intermediate pathway | Intermediate trapping, Isotopic labeling, DFT calculations. nih.gov |
| Nitrosoarene-alkyne cycloaddition | Confirmation of the stepwise diradical mechanism | Kinetic studies, Radical clock experiments, Electrochemical methods. unito.it |
| Catalytic Nitro Group Reduction | Understanding catalyst-substrate interactions and selectivity | In-situ spectroscopy, Hammett analysis, Kinetic modeling. nih.gov |
Computational Design of New 1H-Indole, 1-hydroxy-5-nitro- Derivatives with Tailored Reactivity
Computational chemistry offers powerful tools for accelerating the discovery and development of new molecules with desired properties. In the context of 1H-Indole, 1-hydroxy-5-nitro-, computational design can be employed to predict the reactivity, stability, and potential applications of novel derivatives, thereby guiding synthetic efforts.
Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, stability, and reaction mechanisms of 1H-Indole, 1-hydroxy-5-nitro- and its analogs. chemrxiv.orgnih.gov Such studies can elucidate the influence of different substituents on the reactivity of the indole core, the N-hydroxy group, and the nitro group. For example, DFT can help predict the regioselectivity of further functionalization reactions or the relative stability of different tautomers and conformers. nih.gov
Furthermore, in silico screening and molecular docking studies can be employed to design derivatives with specific biological activities. nih.gov By modeling the interaction of virtual libraries of 1H-Indole, 1-hydroxy-5-nitro- derivatives with the active sites of biological targets like enzymes or receptors, researchers can identify promising candidates for synthesis and experimental testing. nih.gov This structure-based drug design approach has been successfully applied to other classes of indole derivatives to identify potential anticancer agents and kinase inhibitors. nih.govmdpi.com The design of novel derivatives could also be guided by predicting their absorption, distribution, metabolism, and excretion (ADME) properties, a crucial aspect of drug development. f1000research.com
Q & A
Q. How can discrepancies in reported antitumor potency of nitroindoles be addressed?
- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability. Compare results across multiple cell lines (e.g., HeLa, Messa/Dx5) and validate with orthogonal methods (e.g., apoptosis markers vs. viability assays). Publicly share raw data to facilitate meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
